molecular formula C22H30FN3O7 B116732 methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate CAS No. 634911-81-2

methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate

Cat. No. B116732
CAS RN: 634911-81-2
M. Wt: 467.5 g/mol
InChI Key: MIFGOLAMNLSLGH-SXUUOERCSA-N
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Description

Methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate, also known as this compound, is a useful research compound. Its molecular formula is C22H30FN3O7 and its molecular weight is 467.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis

The stereoselective synthesis of γ‐Fluorinated α‐Amino Acids demonstrates the significance of fluorine in modifying amino acids for potential therapeutic applications. The synthesis involves diastereoselective alkylation, showcasing the importance of fluorine in achieving high enantiomeric excess, which is critical for the biological activity of amino acids (Laue et al., 2000).

Anticancer Applications

Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and tested for their anticancer properties. These complexes show significant cytotoxicity against various human tumor cell lines, highlighting the potential of fluorinated compounds in developing new anticancer drugs (Basu Baul et al., 2009).

Antidepressant Radioligands

The synthesis of [O-methyl-11C]fluvoxamine, a potential serotonin uptake site radioligand, exemplifies the application of fluorinated compounds in neuroimaging and the study of neuropsychiatric disorders. Such radioligands can be used in positron emission tomography (PET) scans to investigate serotonin uptake sites in the human brain, providing valuable insights into the mechanisms of antidepressants (Matarrese et al., 1997).

Aurora Kinase Inhibitor for Cancer Treatment

The development of Aurora kinase inhibitors, including compounds with specific fluorine substitutions, demonstrates the utility of fluorinated molecules in designing new treatments for cancer. These inhibitors can block Aurora A, a protein involved in cell division, thus offering a promising approach to cancer therapy (ヘンリー,ジェームズ, 2006).

Synthesis of Antidiabetic Agents

The improved synthesis of antidiabetic agent GW409544, involving steps such as esterification, amino protection, and cyclization, highlights the role of fluorinated intermediates in medicinal chemistry. This process underscores the importance of fluorine in the pharmacokinetic properties of drugs (Song, 2005).

properties

IUPAC Name

methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)/t14-,16?,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFGOLAMNLSLGH-SXUUOERCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979714
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-{1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)imino]-1-hydroxypropan-2-yl}-3-methylbutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

634911-81-2
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-{1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)imino]-1-hydroxypropan-2-yl}-3-methylbutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the role of XIAP in cancer development, specifically in glioma?

A: XIAP is a protein that inhibits apoptosis, a programmed cell death process. In cancer cells, including glioma, XIAP is often overexpressed, allowing these cells to evade apoptosis and continue proliferating [, ]. This makes XIAP a potential target for anti-cancer therapies.

Q2: How does targeting XIAP with antisense RNA induce apoptosis in glioma cells?

A: Antisense RNA is a single-stranded RNA molecule that can bind to a specific mRNA, preventing its translation into protein. In this case, XIAP antisense RNA binds to the mRNA of XIAP, preventing the production of the XIAP protein. This reduction in XIAP levels allows apoptosis to proceed, leading to the death of glioma cells [, ].

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